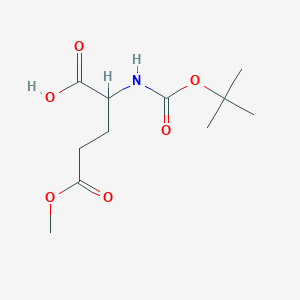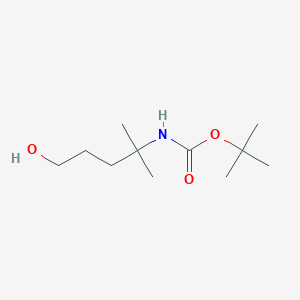
苯酚,2-(1H-苯并咪唑-2-基)-4-氟-
描述
Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-, also known as 2-(1H-Benzimidazol-2-yl)phenol, is a compound that is essentially planar . The imidazole ring makes a dihedral angle with the attached benzene ring . An intramolecular O-H⋯N hydrogen bond generates an S(6) ring motif . In the crystal, molecules are linked through N-H⋯O hydrogen bonds, forming chains propagating in [001] .
Synthesis Analysis
The synthesis of 2-(1H-Benzimidazol-2-yl)phenol derivatives has been achieved from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol . The synthesized compounds show single absorption and dual emission with a large Stokes shift .Molecular Structure Analysis
The molecular structure of 2-(1H-Benzimidazol-2-yl)phenol is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The benzimidazole core is planar . The crystal packing also features four π-π stacking interactions involving the imidazole ring, fused benzene ring, and attached benzene ring system .Chemical Reactions Analysis
The chemical properties of 2-(1H-benzimidazol-2-yl) phenol (2-Bip) and its interaction mechanism with sequence-specific DNA have been examined with Differential Pulse Voltammetry .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Benzimidazol-2-yl)phenol include its planar molecular structure and its ability to form chains propagating in [001] through N-H⋯O hydrogen bonds in the crystal . It also shows single absorption and dual emission with a large Stokes shift .科学研究应用
金属离子的荧光传感器
苯酚衍生物,包括 2-(1H-苯并咪唑-2-基)-4-氟-苯酚,已用于合成荧光传感器。由 Suman 等人,2019 进行的一项研究证明了苯并咪唑基偶氮甲碱可用作 Al3+ 和 Zn2+ 离子的传感器,在检测这些金属离子时显示出较大的斯托克斯位移和良好的灵敏度。
DNA拓扑异构酶抑制剂
苯并咪唑衍生物作为 I 型 DNA 拓扑异构酶的抑制剂具有活性,这是癌症治疗和遗传研究的关键方面。 Alpan 等人,2007 合成了 1H-苯并咪唑衍生物并评估了它们对哺乳动物 I 型 DNA 拓扑异构酶活性的影响。
抑制碳酸酐酶同工型
从 4-(1H-苯并咪唑-2-基)苯酚合成的含有苯并咪唑的新型酚类曼尼希碱对人碳酸酐酶同工型具有中等抑制特性。这是由 Gul 等人,2016 报道的,在药理学和酶学中具有重要意义。
光物理性质
2-取代苯并咪唑衍生物的光物理性质已得到广泛研究。 Padalkar 等人,2011 合成了新型荧光衍生物,并分析了溶剂极性对吸收发射性质的影响,有助于理解这些化合物中的荧光机制。
配位化合物
苯并咪唑苯酚衍生物可用于与金属形成配位化合物。 Esparza-Ruiz 等人,2009 研究了 2-(1H-苯并咪唑-2-基)苯酚与各种锡化合物的反应,从而合成了具有催化和材料科学潜在应用的新型配位化合物。
抗菌剂
2-(1H-苯并咪唑-2-基)苯酚的衍生物已显示出抗菌特性。 Padalkar 等人,2016 合成了一系列此类衍生物并评估了它们的抗菌和抗真菌活性,表明它们可用作抗菌剂。
缓蚀剂
苯并咪唑衍生物,包括衍生自 2-(1H-苯并咪唑-2-基)苯酚的衍生物,已被用作缓蚀剂。 Yadav 等人,2016 对合成的苯并咪唑衍生物进行了研究,证明了它们在酸性环境中抑制钢铁腐蚀的有效性。
作用机制
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets . For instance, they can act as inhibitors of certain kinases .
Mode of Action
One study suggests that similar compounds can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to changes in the DNA structure, potentially affecting the function of the target cells.
Biochemical Pathways
For example, they can inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing their bioavailability .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity and cytotoxicity against certain cell lines . For instance, they can inhibit the growth of the HCT116 cell line .
Action Environment
The solubility and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with cyclin-dependent kinase-8 (CDK8), a key regulator of transcription and cell cycle progression . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzymatic activity.
Cellular Effects
The effects of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, molecular docking studies have revealed that this compound binds to the active site of CDK8, inhibiting its activity and thereby affecting cell cycle progression . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites and affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression, or to the mitochondria, where it affects cellular metabolism and energy production.
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSLXFXDCVSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80764133 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112291-47-1 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)

![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)
![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)


